Glutamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

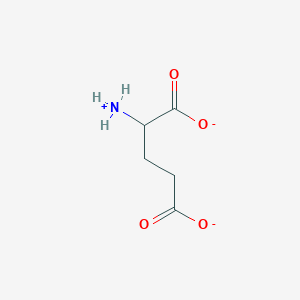

Glutamate(1-) is an alpha-amino-acid anion that is the conjugate base of glutamic acid, having anionic carboxy groups and a cationic amino group It has a role as a fundamental metabolite. It is a conjugate base of a glutamic acid. It is a conjugate acid of a this compound(2-).

A non-essential amino acid naturally occurring in the L-form. Glutamic acid is the most common excitatory neurotransmitter in the CENTRAL NERVOUS SYSTEM.

Análisis De Reacciones Químicas

Transamination Reactions

Glutamate serves as a primary amino group donor in transamination, facilitating nitrogen transfer between molecules. These reactions are catalyzed by aminotransferases:

General reaction :

α-ketoglutarate+amino acid↔This compound+α-keto acid

| Substrate | Product | Enzyme | Biological Role |

|---|---|---|---|

| Alanine | Pyruvate | Alanine transaminase | Links glycolysis to amino acid metabolism |

| Aspartate | Oxaloacetate | Aspartate transaminase | Connects urea cycle with TCA cycle |

These reactions enable this compound to regulate nitrogen homeostasis and feed intermediates into energy pathways like the citric acid cycle .

Deamination by this compound Dehydrogenase (GDH)

This compound undergoes oxidative deamination to α-ketoglutarate, releasing ammonia for urea synthesis:

This compound+NAD(P)++H2O→α-ketoglutarate+NAD(P)H+NH4++H+

-

Tissue specificity : Liver (periportal hepatocytes) prioritizes this reaction for ureagenesis .

-

Regulation : Activated by ADP and inhibited by GTP, linking energy status to nitrogen disposal .

Glutaminase-Catalyzed Hydrolysis

Mitochondrial glutaminase (GLS) regenerates this compound from glutamine:

Glutamine+H2O→This compound+NH4+

-

Role in cancer : Upregulated in tumors to fuel growth via TCA cycle intermediates .

-

pH dependence : Activated in acidic environments (e.g., hypoxic tumors) .

Neurotransmitter Recycling

This compound’s synaptic activity involves precise uptake and release:

Excitatory neurotransmission :

-

Released into synapses, binding NMDA/AMPA receptors.

-

Excess extracellular this compound causes excitotoxicity via Ca2+ overload .

Uptake mechanism :

Excitotoxicity Pathways

Overactivation of this compound receptors triggers pathological cascades:

This compound→Receptor overstimulation→Ca2+ influx→ROS generation→Cell death

| Pathway Component | Effect |

|---|---|

| NMDA receptors | Permits Ca2+ entry |

| Mitochondria | ROS production, permeability transition |

| Calpain activation | Protease-mediated cytoskeletal breakdown |

Analytical Data

Collision cross-section (CCS) of this compound :

| Ion Form | CCS (Ų) | Method |

|---|---|---|

| [M-H]− | 125.1 | DT, N2 buffer |

| [M+H]+ | 130.9 | ESI+ |

This synthesis highlights this compound’s centrality in metabolism, signaling, and industry. Its dual role as a nutrient and neurotransmitter underscores the necessity of tight regulatory mechanisms to prevent dysfunction.

Propiedades

Fórmula molecular |

C5H8NO4- |

|---|---|

Peso molecular |

146.12 g/mol |

Nombre IUPAC |

2-azaniumylpentanedioate |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1 |

Clave InChI |

WHUUTDBJXJRKMK-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])[NH3+] |

SMILES canónico |

C(CC(=O)[O-])C(C(=O)[O-])[NH3+] |

Secuencia |

E |

Sinónimos |

Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.